molecular formula C17H14O B127380 1-(Benzyloxy)naphthalene CAS No. 607-58-9

1-(Benzyloxy)naphthalene

Cat. No.: B127380
CAS No.: 607-58-9
M. Wt: 234.29 g/mol
InChI Key: JWSWULLEVAMIJK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)naphthalene is an organic compound with the molecular formula C17H14O. It is a naphthyl ether, where a benzyl group is attached to the oxygen atom of the naphthalene ring. This compound is known for its applications in various chemical reactions and research studies.

Mechanism of Action

Target of Action

1-(Benzyloxy)naphthalene is a naphthyl ether that is used in various chemical reactions . Its primary targets are the carbon atoms in the aromatic ring of the naphthalene molecule . These carbon atoms play a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) substitutes a group or atom in another molecule . The benzyloxy group in this compound can act as a leaving group, allowing the nucleophile to form a bond with the carbon atom in the aromatic ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the metabolism of aromatic compounds . The compound can be metabolized by various bacterial species, leading to the formation of different intermediates . These intermediates can then enter various biochemical pathways, affecting the overall metabolism of the organism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism . These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to participate in various chemical reactions . For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields like medicinal chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the compound’s reactivity . Additionally, factors like temperature and pH can also influence the compound’s stability and the rate at which it participates in reactions .

Preparation Methods

1-(Benzyloxy)naphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with benzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetone, and the mixture is heated to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(Benzyloxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield naphthoquinones, while reduction with sodium borohydride can produce benzyl alcohol derivatives.

Scientific Research Applications

1-(Benzyloxy)naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: Studies have explored its potential as a ligand in biochemical assays and its interactions with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

1-(Benzyloxy)naphthalene can be compared with other similar compounds such as:

    1-(Phenylmethoxy)naphthalene: Similar in structure but with different reactivity due to the presence of the phenylmethoxy group.

    1-Naphthyl benzyl ether: Another naphthyl ether with distinct chemical properties and applications.

    Benzyl 1-naphthyl ether: Similar in structure but may have different physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity and the ease with which it can be synthesized and modified for various applications.

Properties

IUPAC Name

1-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWULLEVAMIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209514
Record name Naphthalene, 1-(phenylmethoxy)-
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-58-9
Record name 1-(Phenylmethoxy)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-58-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Naphthalene, 1-(phenylmethoxy)-
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Record name Benzyl alpha-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-(Benzyloxy)naphthalene as revealed by its crystal structure?

A1: this compound exhibits a non-planar structure. [] The dihedral angle between the naphthyl ring system and the benzyl group is 83.22° indicating a significant twist between these two units. [] Additionally, both the naphthyl and benzyl groups themselves are planar. [] This information is crucial for understanding the compound's potential interactions and reactivity.

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